Pexacerfont - 459856-18-9

Pexacerfont

Catalog Number: EVT-279117
CAS Number: 459856-18-9
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pexacerfont, also known as BMS-562086 and DPC-A69448, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1) []. It belongs to the class of pyrazolotriazine compounds [] and was initially investigated for its potential as a therapeutic agent for anxiety- and stress-related disorders []. Subsequent research has explored its potential in treating conditions like irritable bowel syndrome [] and drug dependence [].

Synthesis Analysis

The synthesis of Pexacerfont involves a six-step process, culminating in a product with >99.5% purity and a 68% overall yield []. Key steps include:

  • Formation of the hydroxypyrazolotriazine core: This is achieved through two consecutive cyclization reactions of a semicarbazide under significantly milder conditions than previously reported methods [].
  • Conversion to chloropyrazolotriazine: This crucial intermediate is synthesized using a novel catalytic process employing phosphorus oxychloride as the chlorinating agent [].
Molecular Structure Analysis

Pexacerfont's molecular structure comprises a central pyrazolotriazine ring system []. Substituents on this core structure include a methoxy and methyl group on the pyridine ring, two methyl groups on the pyrazolotriazine moiety, and an N-[(1R)-1-methylpropyl] group attached to the triazine ring []. This specific arrangement of atoms and functional groups contributes to its binding affinity and selectivity for the CRF1 receptor.

Mechanism of Action

Pexacerfont acts as a potent and selective antagonist of the CRF1 receptor []. By binding to this receptor, it blocks the actions of corticotropin-releasing factor (CRF), a neuropeptide involved in the body's stress response [, ]. CRF1 receptor antagonism has been proposed as a potential therapeutic target for various conditions, including anxiety disorders, addiction, and irritable bowel syndrome [, , ].

Physical and Chemical Properties Analysis

Pexacerfont exhibits favorable pharmacokinetic properties, including good oral bioavailability in various species, such as rats (40.1%), dogs (58.8%), and chimpanzees (58.5%) []. It undergoes extensive metabolism primarily through O-demethylation, hydroxylation, and N-dealkylation, with multiple cytochrome P450 enzymes, including CYP3A4/5, involved in its clearance []. Pexacerfont is eliminated through both renal and biliary excretion [].

Applications
  • Generalized Anxiety Disorder: While early studies suggested potential, a double-blind, placebo-controlled trial found that Pexacerfont did not demonstrate significant efficacy compared to placebo in treating Generalized Anxiety Disorder [].
  • Drug Dependence: Research suggests Pexacerfont may be a potential treatment for withdrawal symptoms associated with drug dependence, particularly heroin and methamphetamine []. A clinical trial showed that Pexacerfont significantly reduced craving scores compared to placebo in patients with opioid or amphetamine dependence [].

BMS-562086

  • Compound Description: BMS-562086 is another name for Pexacerfont. It is a potent and orally bioavailable corticotropin-releasing factor-1 receptor antagonist. []

DPC-A69448

  • Compound Description: DPC-A69448 is a synonym for Pexacerfont, representing the compound's chemical name: 8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1R)-1-methylpropyl]pyrazolo(1,5-a)-1,3,5-triazin-4-amine. []

Escitalopram

  • Compound Description: Escitalopram is a selective serotonin reuptake inhibitor (SSRI) antidepressant. []
  • Relevance: Escitalopram served as the active comparator to Pexacerfont in a clinical trial for generalized anxiety disorder (GAD). Escitalopram demonstrated efficacy, while Pexacerfont did not separate from the placebo. [] This comparison highlights Pexacerfont's lack of efficacy compared to an established anxiolytic treatment.

Naltrexone

  • Compound Description: Naltrexone is a medication primarily used to manage alcohol or opioid dependence. It acts as an opioid antagonist. []
  • Relevance: While not structurally related to Pexacerfont, Naltrexone, in combination with bupropion, was found to significantly reduce food addiction symptoms in a study where Pexacerfont also demonstrated potential. [] This finding suggests that both compounds, despite their distinct mechanisms, might target overlapping pathways relevant to addiction.

Bupropion

  • Compound Description: Bupropion is an atypical antidepressant and smoking cessation aid. It acts as a norepinephrine-dopamine reuptake inhibitor and nicotinic antagonist. []
  • Relevance: Similar to Naltrexone, Bupropion is not structurally related to Pexacerfont but exhibits a shared therapeutic context. The combination of Bupropion and Naltrexone showed efficacy in reducing food addiction symptoms, suggesting potential commonalities in their influence on addiction-related pathways with Pexacerfont. []

Properties

CAS Number

459856-18-9

Product Name

Pexacerfont

IUPAC Name

N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1

InChI Key

LBWQSAZEYIZZCE-SNVBAGLBSA-N

SMILES

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-562086; BMS 562086; BMS562086; BMS-562,086; BMS562,086; BMS 562,086; Pexacerfont.

Canonical SMILES

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C

Isomeric SMILES

CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.